molecular formula C10H12N2O5 B12000806 Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate CAS No. 15917-27-8

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate

Cat. No.: B12000806
CAS No.: 15917-27-8
M. Wt: 240.21 g/mol
InChI Key: QGOBGGUPLZGSOC-DTWKUNHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate involves several steps. One common method includes the esterification of threo-beta-hydroxy-4-nitro-3-phenyl-DL-alanine with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted esters or amides

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl threo-beta-hydroxy-4-nitro-3-phenyl-DL-alaninate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester group makes it more lipophilic compared to its parent compound, potentially enhancing its ability to cross biological membranes .

Properties

CAS No.

15917-27-8

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C10H12N2O5/c1-17-10(14)8(11)9(13)6-2-4-7(5-3-6)12(15)16/h2-5,8-9,13H,11H2,1H3/t8-,9+/m0/s1

InChI Key

QGOBGGUPLZGSOC-DTWKUNHWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)N

Canonical SMILES

COC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)N

Origin of Product

United States

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